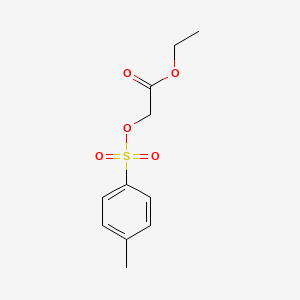

Ethyl 2-(p-Toluenesulfonyloxy)acetate

Overview

Description

“Ethyl 2-(p-Toluenesulfonyloxy)acetate” is a chemical compound . It’s also known as "Tosylglycidic Acid Ethyl Ester".

Synthesis Analysis

The synthesis of “Ethyl 2-(p-Toluenesulfonyloxy)acetate” is not explicitly mentioned in the search results. .

Molecular Structure Analysis

The molecular formula of “Ethyl 2-(p-Toluenesulfonyloxy)acetate” is C11H14O5S . The molecular weight is 258.29 g/mol . The IUPAC name is ethyl 2-(4-methylphenyl)sulfonyloxyacetate .

Physical And Chemical Properties Analysis

“Ethyl 2-(p-Toluenesulfonyloxy)acetate” is a solid at 20 degrees Celsius . It’s sensitive to moisture . The melting point ranges from 45.0 to 49.0 degrees Celsius .

Scientific Research Applications

Fragrance and Material Studies

Ethyl 2-(p-Toluenesulfonyloxy)acetate is evaluated in fragrance material reviews for its toxicological and dermatological safety when used as a fragrance ingredient. It belongs to a group of fragrance ingredients prepared by reacting aryl alkyl alcohol with simple carboxylic acids to generate various esters. Its safety assessment, along with others in the same structural group, provides important data on its physical properties and potential use in fragrances (McGinty, Letizia, & Api, 2012).

Chemical Synthesis Processes

Research on the synthesis of 2-Ethylhexyl acetate via esterification, using toluene as an entrainer in a reactive distillation column, shows the efficiency of this process. This study highlights the importance of using toluene to remove water from the reactive zone, maintaining the temperature below the thermal stability limit of the catalyst, showcasing a method that could be applicable to similar esters like Ethyl 2-(p-Toluenesulfonyloxy)acetate for improved energy efficiency and lower capital investment (Patidar & Mahajani, 2012).

Enzymatic Synthesis Improvements

Engineering of microorganisms for enhanced production of ethyl acetate, an industrially significant solvent, is a focus of biotechnological research. The study explores the genetic engineering of Escherichia coli to convert glucose to ethyl acetate under anaerobic conditions, offering a more sustainable and efficient production method. This research could inform methods for optimizing the synthesis of related compounds, including Ethyl 2-(p-Toluenesulfonyloxy)acetate (Kruis et al., 2020).

Environmental and Green Chemistry

Investigations into the synthesis of ethyl acetate highlight the importance of using environmentally friendly processes. The use of p-toluene sulfonic acid as a catalyst in the synthesis of ethyl acetate offers a method that prevents pollution, demonstrates high yield, and allows for the catalyst's reuse. This approach emphasizes the significance of green chemistry principles that could be applied to the synthesis of Ethyl 2-(p-Toluenesulfonyloxy)acetate to enhance environmental sustainability (Xiao-ju, 2013).

Safety and Hazards

When handling “Ethyl 2-(p-Toluenesulfonyloxy)acetate”, it’s important to ensure adequate ventilation and wear personal protective equipment/face protection . It should be kept away from open flames, hot surfaces, and sources of ignition . Precautionary measures against static discharge should be taken .

properties

IUPAC Name |

ethyl 2-(4-methylphenyl)sulfonyloxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5S/c1-3-15-11(12)8-16-17(13,14)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNRARCXNKDWKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473804 | |

| Record name | Ethyl 2-(p-Toluenesulfonyloxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39794-75-7 | |

| Record name | Ethyl 2-(p-Toluenesulfonyloxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Ethyl 2-(p-Toluenesulfonyloxy)acetate in the synthesis of Lauryl Betaine?

A1: Ethyl 2-(p-Toluenesulfonyloxy)acetate acts as an alkylating agent in the synthesis of Lauryl Betaine. [] The process involves a nucleophilic substitution reaction where the nitrogen atom in Dodecyl dimethyl dimethylamine attacks the carbon atom adjacent to the tosyl (p-toluenesulfonyl) group in Ethyl 2-(p-Toluenesulfonyloxy)acetate. This reaction forms an intermediate product which then undergoes hydrolysis to yield the final Lauryl Betaine product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2'-Bromospiro[[1,3]dithiolane-2,9'-fluorene]](/img/structure/B1314608.png)

![4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1314616.png)